6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine
Overview
Description
The compound “6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine” is a chemical compound with the molecular formula C5H6ClN5O and a molecular weight of 187.59 . It is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H6ClN5O/c1-8-5-9-3(6)2(11-12)4(7)10-5/h1H3,(H3,7,8,9,10) . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 187.59 g/mol . It is a powder and is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Pyrimidine N-oxides Research
The oxidation of 5-nitrosopyrimidine-4, 6-diamine by hydrogen peroxide in trifluoroacetic acid was examined, leading to the formation of 4, 6-diamino-5-nitropyrimidin-2-ol, 5-nitropyrimidine- 4, 6-diamine and 5-nitropyrimidme-4, 6-diamine 1, 3-dioxide (Cowden & Jacobson, 1980).
Synthesis of 6-(1H-benzimidazol-1-yl)-5-nitrosopyrimidin-2-amine
A synthesis method for 6-benzimidazolyl-5-nitrosopyrimidines using Schiff base-type intermediates derived from N4-(2-aminophenyl)-6-methoxy-5-nitrosopyrimidine-2,4-diamine was developed. This synthesis led to compounds that showed significant electronic polarization within the substituted pyrimidine system (Cobo et al., 2018).
Inhibition of O6-alkylguanine-DNA alkyltransferase
Compounds derived from 4(6)-(benzyloxy)-2,6(4)-diamino-5-(nitro or nitroso)pyrimidine were synthesized and evaluated for their ability to inhibit human O6-alkylguanine-DNA alkyltransferase (AGAT). Among the synthesized compounds, 2,4-diamino-6-[(4-fluorobenzyl)oxy]-5-nitrosopyrimidine exhibited the strongest ability to inhibit AGAT (Terashima & Kohda, 1998).
Heterocyclic Studies in Medicinal Chemistry
Reduction and cyclization of various 6-nitroimidazo[1,2-a]pyrimidines and 5-nitropyrimidines led to the development of imidazo[1,2-a]triazolo[4,5-d]pyrimidines and other related compounds. These reactions and the resulting compounds are important for medicinal chemistry and drug design (Clark & Ramsden, 1971).
Synthesis of Pyrido[2,3-d]pyrimidines with Antitumor Activity
The synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine (BW301U, 7) was achieved. BW301U is a potent inhibitor of mammalian dihydrofolate reductase and shows significant activity against the Walker 256 carcinosarcoma in rats (Grivsky et al., 1980).
Safety and Hazards
properties
IUPAC Name |
6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN5O/c1-8-5-9-3(6)2(11-12)4(7)10-5/h1H3,(H3,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YANVWYYLMGJGON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=C(C(=N1)Cl)N=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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